molecular formula C10H10N2 B1334633 4-(1H-Pyrrol-1-yl)aniline CAS No. 52768-17-9

4-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1334633
CAS No.: 52768-17-9
M. Wt: 158.2 g/mol
InChI Key: NHLHWHRXMZZWGA-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Aniline (B41778) Moieties in Contemporary Chemical Science

The pyrrole and aniline moieties are foundational components in modern chemistry, each contributing distinct and valuable properties to the molecules they form.

Pyrrole , a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. alliedacademies.org It is a core component of many natural products and pharmaceutically active molecules, including complex macrocycles like porphyrins (in heme and chlorophyll). alliedacademies.org Pyrrole derivatives exhibit a vast array of biological activities, such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.org In materials science, pyrroles are utilized as building blocks for conducting polymers, corrosion inhibitors, and in the development of luminescent materials. rsc.org

Aniline , the simplest aromatic amine, consists of a phenyl group attached to an amino group. It is a crucial precursor in the synthesis of a wide range of industrial chemicals, including dyes, pharmaceuticals, and polymers like polyaniline. The amino group on the aniline ring is a key functional handle, allowing for a variety of chemical transformations. Copolymers of aniline and pyrrole have been investigated for their unique structural and morphological properties, which differ from their respective homopolymers. researchgate.net The combination of these two moieties can lead to materials with enhanced optical and electronic properties due to intramolecular charge transfer. researchgate.net Certain pyrrole-aniline hybrids have been explored for their potential to interact with biological molecules like DNA and proteins, suggesting applications in medicinal chemistry for developing antimicrobial and anticancer agents. ontosight.ai

Role of 4-(1H-Pyrrol-1-yl)aniline as a Core Scaffold in Organic Synthesis and Functional Material Development

This compound serves as a vital structural foundation, or scaffold, for the construction of more complex molecules and functional materials. smolecule.com Its structure, which directly links the pyrrole and aniline rings, creates a conjugated system that influences the electronic and optical properties of its derivatives. ontosight.ai

In organic synthesis , the aniline portion of the molecule provides a reactive site for further functionalization. The amino group can be readily modified, for instance, to create amides or to participate in coupling reactions, allowing for the attachment of other molecular fragments. This makes this compound a versatile intermediate for building larger, more elaborate chemical architectures. For example, it is used in the synthesis of pyrrolo[1,2-a]quinoxalines, which have shown antiproliferative activity in breast cancer cells. unisi.it

In functional material development , this compound and its derivatives are key monomers for creating advanced polymers. A significant area of application is in the field of conducting polymers for electrochemical biosensors. mdpi.comnih.gov The derivative 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, in particular, is used to synthesize polymers that can act as an immobilization matrix for enzymes. mdpi.com The presence of the amino group is crucial as it allows for the covalent attachment of biological molecules, such as glucose oxidase, for biosensing applications. mdpi.comnih.gov These polymers are valued for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), due to their conjugated structure which facilitates charge transport. ontosight.ai

Overview of Current Research Trajectories Involving this compound Derivatives

Current research involving derivatives of this compound is focused on creating novel materials with tailored properties for specific high-tech applications.

A primary research direction is the development of electrochemical biosensors . Scientists are synthesizing novel monomers based on the this compound scaffold, often incorporating other functional groups like thiophene (B33073) or ferrocene (B1249389). mdpi.comontosight.ai For instance, the copolymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline with a ferrocene-functionalized analogue has been shown to create a polymer that acts as both an immobilization matrix and a redox mediator for glucose biosensors. mdpi.comnih.gov These sensors can detect glucose concentrations with high sensitivity. nih.gov

Another significant trajectory is in the field of organic electronics and optoelectronics . ontosight.ai The unique conjugated structure of derivatives like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline makes them attractive candidates for use as semiconductors or emitters in devices such as OLEDs and OPVs. ontosight.ai Research focuses on synthesizing new derivatives and polymers to optimize their light-absorbing and emitting properties for these applications. researchgate.net

The biological and medicinal applications of pyrrole-aniline structures continue to be an active area of investigation. ontosight.ai Researchers are exploring how modifications to the this compound core can lead to compounds with enhanced biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. alliedacademies.orgontosight.ai

Interactive Data Table: Research Applications of this compound Derivatives

Derivative NameApplication AreaKey Research FindingCitations
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)anilineElectrochemical BiosensorsUsed as a monomer to create a conducting polymer matrix for enzyme immobilization in glucose sensors. mdpi.comnih.gov
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)anilineOrganic ElectronicsThe conjugated structure is suitable for potential use in OLEDs, OFETs, and OPVs. ontosight.ai
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amidoferrocenyldithiophosphonateElectrochemical BiosensorsCopolymerized with its aniline analogue to act as a redox mediator in glucose biosensors. mdpi.comnih.gov
2-(1H-Pyrrol-1-yl)aniline DerivativesMedicinal ChemistryInvestigated for potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
4-Isopropyl-2-(1H-pyrrol-1-yl)anilineMedicinal ChemistryA synthetic intermediate for pyrrolo[1,2-a]quinoxalines, which exhibit antiproliferative effects. unisi.it

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHWHRXMZZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383679
Record name 4-(1H-Pyrrol-1-yl)aniline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52768-17-9
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
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Record name 4-Pyrrol-1-yl-phenylamine
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Synthetic Methodologies for 4 1h Pyrrol 1 Yl Aniline and Its Derivatives

Conventional Synthetic Routes for 4-(1H-Pyrrol-1-yl)aniline

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for forming carbon-nitrogen (C–N) bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and amines. In the context of this compound synthesis, this typically involves the coupling of pyrrole (B145914) with a 4-substituted aniline (B41778) precursor, such as 4-haloaniline, or the coupling of an amine with a 1-(4-halophenyl)-1H-pyrrole.

The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a high tolerance for various functional groups. For instance, sterically hindered biaryl phosphine ligands like BrettPhos and tBuXPhos have proven effective in catalyzing the amination of unactivated aryl chlorides and bromides. acs.org Research has shown that these catalyst systems can facilitate the coupling of heterocycles like pyrrole with aryl halides, achieving good to excellent yields. acs.org The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product.

A specific synthesis of a derivative, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole, was achieved by reacting this compound with 4-bromo-4H-dithieno[3,2-b:2',3'-d]pyrrole using a palladium catalyst (Pd2(dba)3) with BINAP as the ligand and NaOtBu as the base. researchgate.net This demonstrates the utility of the pre-formed this compound as a coupling partner in further palladium-catalyzed reactions.

Table 1: Examples of Palladium-Catalyzed Amination for Pyrrole-Aniline Scaffolds

Aryl Halide/Triflate Amine/Heterocycle Catalyst System Product Yield Reference
3-Bromothiophene Aniline BrettPhos Pd G3/BrettPhos N-Phenylthiophen-3-amine 49-71% acs.org
1-Bromo-3,5-bis(trifluoromethyl)benzene Pyrrole BrettPhos Pd G3/BrettPhos 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-pyrrole 65-91% acs.org
4-Bromo-4H-dithieno[3,2-b:2',3'-d]pyrrole This compound Pd2(dba)3/BINAP 4-(4-(1H-Pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole 21% researchgate.net

Copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Ullmann-type reaction, is a classical and still widely used method for constructing C–N bonds. beilstein-journals.orgacs.org This reaction typically involves the coupling of an amine or a heterocyclic compound with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.

The synthesis of this compound has been specifically achieved using a modified Ullmann procedure. In one report, 4-iodoaniline (B139537) was reacted with pyrrole in the presence of copper(I) iodide (CuI), potassium carbonate (K2CO3), and N,N'-dimethylethylenediamine (DMEDA) as a ligand in dimethylformamide (DMF), affording the target compound in 50% yield. researchgate.net The use of ligands like diamines or amino acids can accelerate the reaction and allow it to proceed under milder conditions than the traditional ligand-free Ullmann reaction. acs.org

This methodology has also been applied to synthesize related derivatives. For example, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline was prepared via the Ullmann coupling of 3-iodo-4-methoxyaniline (B1291583) with pyrrole. This highlights the robustness of the copper-catalyzed approach for accessing functionalized (pyrrol-1-yl)aniline structures.

Table 2: Copper-Catalyzed Synthesis of this compound and Derivatives

Aryl Halide Amine/Heterocycle Catalyst/Ligand Base Solvent Product Yield Reference
4-Iodoaniline Pyrrole CuI / DMEDA K2CO3 DMF This compound 50% researchgate.net
4-Iodoaniline Imidazole Cu/Cu2O NMPs KOH DMSO 4-(1H-Imidazol-1-yl)aniline - researchgate.net
3-Iodo-4-methoxyaniline Pyrrole Ullmann Coupling - - 4-Methoxy-3-(1H-pyrrol-1-yl)aniline -

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, providing a direct route to pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. To prepare N-substituted pyrroles like this compound, an appropriate aniline derivative is used as the amine component.

A common and stable precursor for the 1,4-dicarbonyl component is 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ under acidic conditions to form succinaldehyde. The general procedure involves heating a solution of the aniline (e.g., p-phenylenediamine (B122844) for the direct synthesis, or 4-nitroaniline (B120555) for a two-step approach) with 2,5-dimethoxytetrahydrofuran in a solvent like aqueous acetic acid. rsc.org When 4-nitroaniline is used, the resulting 1-(4-nitrophenyl)-1H-pyrrole is subsequently reduced (e.g., using indium or other standard reduction methods) to afford this compound. acs.org

This method is highly effective for a variety of substituted anilines and is tolerant of many functional groups. For instance, 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline has been synthesized by reacting o-phenylenediamine (B120857) with acetonylacetone (a 1,4-diketone) using alumina (B75360) as a catalyst under solvent-free conditions, yielding the product in 88% yield. acs.org

Table 3: Paal-Knorr Synthesis of (Pyrrol-1-yl)aniline Derivatives

Aniline Component 1,4-Dicarbonyl Source Catalyst/Conditions Product Yield Reference
Aniline derivatives 2,5-Dimethoxytetrahydrofuran Acetic acid, 80°C N-Aryl Pyrroles 75-85% rsc.org
o-Phenylenediamine Acetonylacetone Alumina, 60°C 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline 88% acs.org
Nitroanilines 1,4-Diketones Acetic acid, then Indium/AcOH (1H-Pyrrol-1-yl)anilines 70-92% (reduction step) acs.org

Advanced Synthetic Strategies for this compound Functionalization

Beyond its synthesis, this compound and its ortho-isomer, 2-(1H-pyrrol-1-yl)aniline, are valuable precursors for constructing fused heterocyclic systems with significant biological and material properties.

Pyrrolo[1,2-a]quinoxalines are a class of fused heterocycles that exhibit a range of biological activities, including anticancer, anti-HIV, and antimalarial properties. bohrium.com A primary synthetic route to this scaffold is the cyclocondensation of 2-(1H-pyrrol-1-yl)aniline with a two-carbon electrophilic synthon, most commonly an aldehyde or a related species. This reaction is a modification of the Pictet-Spengler reaction. acs.org

The reaction involves the initial formation of a Schiff base or iminium ion intermediate between the aniline's primary amino group and the carbonyl compound. This is followed by an intramolecular electrophilic substitution, where the electron-rich pyrrole ring attacks the iminium carbon, leading to cyclization. A final oxidation/aromatization step yields the stable pyrrolo[1,2-a]quinoxaline (B1220188) ring system. This transformation can be catalyzed by various Brønsted or Lewis acids. acs.org

The reaction of 2-(1H-pyrrol-1-yl)aniline with various aldehydes is a well-established method for synthesizing pyrrolo[1,2-a]quinoxalines. rsc.orgnih.govrsc.org More recently, a metal-free approach has been developed that utilizes α-hydroxy acids as aldehyde surrogates. In this innovative method, the α-hydroxy acid (e.g., lactic acid or mandelic acid) is oxidatively decarboxylated in situ to generate the corresponding aldehyde.

A typical procedure involves heating a solution of 2-(1H-pyrrol-1-yl)aniline and an excess of the α-hydroxy acid with an oxidant like tert-butyl hydrogen peroxide (TBHP) in a solvent such as 1,2-dichloroethane (B1671644) (DCE). The reaction proceeds without the need for a metal catalyst, and the subsequent condensation and cyclization afford the pyrrolo[1,2-a]quinoxaline products in moderate to high yields. For example, reacting 2-(1H-pyrrol-1-yl)aniline with lactic acid under these conditions produces 4-methylpyrrolo[1,2-a]quinoxaline. This strategy is advantageous as it avoids the use of potentially unstable or toxic aldehydes and offers an environmentally benign pathway to these valuable heterocyclic scaffolds.

Table 4: Synthesis of Pyrrolo[1,2-a]quinoxalines from 2-(1H-Pyrrol-1-yl)aniline

Carbonyl Source Catalyst/Reagents Conditions Product Class Yield Reference
Aldehydes B(OMe)3/(R)-BINOL 4 Å MS, Toluene 4,5-Dihydropyrrolo[1,2-a]quinoxalines Good to Excellent
α-Hydroxy Acids TBHP (oxidant) DCE, 80°C Pyrrolo[1,2-a]quinoxalines Moderate to High
Lactic Acid TBHP (oxidant) DCE, 80°C 4-Methylpyrrolo[1,2-a]quinoxaline 89%
Mandelic Acid TBHP (oxidant) DCE, 80°C 4-Phenylpyrrolo[1,2-a]quinoxaline 94%

Synthesis of Benzenesulfonamide Derivatives of this compound

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their biological activities. mdpi.com The core synthesis involves the reaction of appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. mdpi.comresearchgate.net This reaction is typically carried out in a mixture of p-dioxane and glacial acetic acid at reflux. mdpi.com The required 4-aminobenzenesulfonamide precursors, if not commercially available, are synthesized in a two-step process starting from 4-acetylaminobenzenesulfonyl chloride. mdpi.comresearchgate.net

Table 6: Synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Derivatives

StepReactantsReagents/ConditionsProductReference
Final Step4-amino-N-(aryl/heteroaryl)benzenesulfonamide, 2,5-dimethoxytetrahydrofuranp-dioxane, glacial acetic acid, reflux, 24-26 hN-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide mdpi.comresearchgate.net
Precursor Synthesis (Step 1)4-acetylaminobenzenesulfonyl chloride, Aryl/HeteroarylamineDry pyridine (B92270) or dry acetone/pyridine, r.t. or 105 °CN-acetylated sulfonamide mdpi.comresearchgate.net
Precursor Synthesis (Step 2)N-acetylated sulfonamide8% NaOH or aq. HCl, ethanol, 100 °C4-amino-N-(aryl/heteroaryl)benzenesulfonamide mdpi.comresearchgate.net

Incorporation into Conjugated Polymer Monomers

The this compound scaffold is a valuable building block for creating monomers used in the synthesis of conjugated polymers. These materials are of great interest for applications in electronic devices, sensors, and electrochromics due to their unique optical and electrical properties. researchgate.netmdpi.comresearchgate.net

A common strategy involves synthesizing a monomer containing the this compound unit linked to other aromatic systems, such as thiophene (B33073). For example, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline can be synthesized and subsequently functionalized or copolymerized. mdpi.comtandfonline.com The synthesis of the base monomer, this compound itself, can be achieved via a modified literature method involving the reaction of 4-iodoaniline with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA). researchgate.net This monomer can then be elaborated, for instance, through a Buchwald-Hartwig amination with a brominated dithienylpyrrole core to create a more complex monomer like DTP-Ph-Pyr. researchgate.net These monomers can then be electrochemically polymerized to form stable, electroactive polymer films on conductive surfaces. researchgate.netresearchgate.net

Table 7: Synthesis of Conjugated Polymer Monomers based on this compound

MonomerSynthetic Route HighlightPolymerization MethodApplication AreaReference
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH₂)Synthesized from 4-nitroaniline and 1,4-di(thiophen-2-yl)-1,4-butanedione followed by reduction.Electrochemical copolymerization.Electrochemical biosensors. mdpi.com
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP-Ph-Pyr)Buchwald-Hartwig amination between this compound and brominated DTP core.Electrochemical polymerization via cyclic voltammetry.Electrochromic devices. researchgate.net
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amido ferrocenyldithiophosphonate (SNS-NH₂-Fc)Reaction of SNS-NH₂ with [FcP(=S)(μ-S)]₂.Electrochemical copolymerization with SNS-NH₂.Mediated biosensors. mdpi.comtandfonline.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. univpancasila.ac.id These principles encourage the use of alternative energy sources, benign solvents, and catalytic methods to improve efficiency and minimize environmental impact. univpancasila.ac.id Methodologies such as solvent-free reactions, microwave-assisted synthesis, and the use of novel media like deep eutectic solvents and surfactant micelles are at the forefront of sustainable organic synthesis.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions can lead to improved yields, shorter reaction times, and simplified work-up procedures.

One notable example is the solventless, one-pot synthesis of polyarylpyrrole derivatives under microwave irradiation. unit.no In this approach, reactants such as chalcones, various aldehydes, and ammonium (B1175870) acetate (B1210297) are mixed in the presence of a catalyst like sodium cyanide without any solvent. unit.no This method proves to be highly efficient, affording the desired pyrrole products in high yields (92-97%) with significantly reduced reaction times. unit.no The purification process is also greener, often requiring simple recrystallization instead of chromatography. unit.no This strategy highlights the dual benefits of combining solvent-free conditions with microwave assistance to create a more sustainable synthetic pathway.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, from hours to minutes, along with increased yields and product purity. arabjchem.org The direct interaction of microwave radiation with polar molecules allows for rapid and uniform heating, often leading to different reaction selectivities compared to conventional heating methods.

The Clauson-Kaas synthesis of pyrroles, a classic method, has been adapted to microwave conditions. For instance, the reaction of p-nitroaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid can be efficiently carried out in a microwave vial to produce 1-(4-nitrophenyl)-1H-pyrrole, a precursor to the corresponding aniline. umich.edu

In another application, derivatives of this compound are synthesized using microwave irradiation to facilitate the condensation of N'-(1H-pyrrol-2-yl)methylene) with other molecules. For example, the reaction of 2-propylquinoline-4-carbohydrazide (B4263686) with 1H-pyrrole-2-carbaldehyde and its derivatives under microwave irradiation (2-3 minutes) produces the target compounds in excellent yields (73-88%). arabjchem.org This demonstrates the potential of microwaves to rapidly construct complex molecules containing the pyrrole-aniline scaffold. arabjchem.org

Research has also shown the utility of microwave-assisted N-allylation reactions to produce pyrrole-appended compounds. nih.govacs.org These reactions, performed under microwave conditions at a power of 50 W, can be optimized by the choice of base, with KOH proving to be particularly effective, leading to yields as high as 82%. nih.gov

ReactantsProductConditionsReaction TimeYieldReference
Chalcones, Aldehydes, Ammonium Acetate, Sodium CyanidePolyarylpyrrole derivativesMicrowave irradiation, Solvent-free1-2 min92-97% unit.no
2-Propylquinoline-4-carbohydrazide, 1H-pyrrole-2-carbaldehydeN'-((1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazideMicrowave irradiation2 min88% arabjchem.org
2-Propylquinoline-4-carbohydrazide, 5-methyl-1H-pyrrole-2-carbaldehydeN'-((5-methyl-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazideMicrowave irradiation3 min73% arabjchem.org

Utilization of Deep Eutectic Solvents (DES) as Catalytic Media

Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents and catalysts. bhu.ac.innih.gov Typically formed by mixing a quaternary ammonium salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea, glycerol, or carboxylic acids), DESs are characterized by their low volatility, biodegradability, low cost, and simple preparation. bhu.ac.innih.gov Their unique properties, including high dissolution capacity and the ability to form strong hydrogen bonds, make them effective media for organic reactions. bhu.ac.in

The preparation of DESs is straightforward, often involving gentle heating and stirring of the components until a homogeneous liquid is formed. nih.gov More advanced, energy-efficient methods like microwave-assisted synthesis and mechanochemical grinding via twin-screw extrusion are also being employed. nih.govnih.gov

In synthetic applications, DESs can act as both the solvent and the catalyst, avoiding the need for toxic catalysts and volatile organic compounds. bhu.ac.in For example, the synthesis of pyrazoline derivatives, another class of nitrogen-containing heterocycles, has been successfully achieved using a choline chloride:glycerol DES. bhu.ac.in This system acts as a green reaction medium and catalyst, promoting the cyclization reaction and leading to high yields. bhu.ac.in The inherent properties of the DES facilitate the reaction, showcasing a promising and sustainable alternative to conventional methods. bhu.ac.in While direct synthesis of this compound in DES has not been extensively reported, the successful application in synthesizing related heterocyclic structures suggests its high potential for this purpose.

DES ComponentsMolar RatioPreparation MethodApplicationReference
Choline Chloride, Urea1:2Heating & Stirring / Twin Screw ExtrusionGeneral Green Solvent (Reline 200) nih.gov
Choline Chloride, Glycerol1:2Heating & StirringCatalyst and medium for pyrazoline synthesis bhu.ac.in
Choline Chloride, Carboxylic AcidsN/AMixingVersatile alternatives to ionic liquids bhu.ac.in
Tetrabutylammonium chloride, LinaloolN/AIn situ formationSelective extraction nih.gov

Surfactant-Catalyzed Approaches

Surfactant-catalyzed reactions in aqueous media are a cornerstone of green chemistry, as they leverage the unique properties of micelles to facilitate organic transformations in water. Surfactants, which are molecules with both hydrophilic and hydrophobic parts, can form spherical aggregates called micelles in water above a certain concentration. These micelles create a hydrophobic microenvironment that can solubilize non-polar organic reactants, effectively increasing their local concentration and promoting reactions that would otherwise be slow or impossible in water.

A prime example relevant to the synthesis of this compound derivatives is the use of p-dodecylbenzenesulfonic acid (p-DBSA). unisi.it This compound is a Brønsted acid surfactant, meaning it functions as both an acid catalyst and a micelle-forming agent. unisi.itnih.gov In the synthesis of pyrrolo[1,2-a]quinoxalines via the Pictet-Spengler reaction, p-DBSA has been shown to be a highly efficient catalyst. unisi.it The reaction involves condensing an aniline derivative, such as 2-(1H-pyrrol-1-yl)aniline, with an aldehyde. unisi.it

ReactionCatalyst/SurfactantSolventConditionsReaction TimeKey AdvantageReference
Pictet-Spengler synthesis of Pyrrolo[1,2-a]quinoxalinesp-Dodecylbenzenesulfonic acid (p-DBSA)Ethanol, WaterRoom Temperature15-120 minDual role as acid catalyst and surfactant; mild conditions. unisi.it
Biginelli Reactionp-Dodecylbenzenesulfonic acid (p-DBSA)N/AN/AN/AActs as an acidic catalyst and surfactant. nih.gov
Mannich ReactionTriton X-10 / Perchloric acidWaterRoom Temperature6 hSurfactant promotes reaction, leading to high yields (up to 98%). nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 1h Pyrrol 1 Yl Aniline Transformations

Fundamental Reactivity Derived from Pyrrole (B145914) and Aniline (B41778) Moieties

Nucleophilic Characteristics of the Amino Group

The amino group (-NH2) in 4-(1H-pyrrol-1-yl)aniline is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making the compound a versatile building block in various condensation reactions. The nucleophilicity of the amino group is influenced by the electronic nature of the rest of the molecule. While the phenyl ring itself is electron-withdrawing by induction, the delocalization of the nitrogen lone pair into the aromatic system, a phenomenon known as resonance or mesomerism, increases the electron density at the ortho and para positions of the aniline ring. This resonance effect generally outweighs the inductive effect, making the amino group a strong activating group for electrophilic aromatic substitution and a competent nucleophile for reactions at the nitrogen atom itself.

The nucleophilic character of the amino group is central to its participation in cyclocondensation reactions, where it attacks carbonyl carbons or other electrophilic centers to initiate ring formation. The availability of the lone pair also makes the amino group a potential ligand for metal catalysts, which can influence the course of metal-catalyzed transformations.

Electron-Rich Nature of the Pyrrole Moiety

The pyrrole ring is a five-membered aromatic heterocycle characterized by a high electron density. The nitrogen atom contributes its lone pair of electrons to the π-system to achieve aromaticity, resulting in a total of six π-electrons delocalized over the five atoms of the ring. This π-excessive nature makes the pyrrole ring significantly more reactive towards electrophiles than benzene (B151609). uobaghdad.edu.iqpearson.com Electrophilic substitution on the pyrrole ring typically occurs preferentially at the C-2 and C-5 positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance than the intermediate from attack at the C-3 or C-4 positions. slideshare.netyoutube.com

In this compound, the pyrrole ring is attached to the aniline moiety via the nitrogen atom. This N-substitution can influence the reactivity of the pyrrole ring. The phenyl group is generally considered to be electron-withdrawing, which could slightly decrease the reactivity of the pyrrole ring compared to unsubstituted pyrrole. However, the pyrrole ring remains a highly activated system susceptible to electrophilic attack.

Reaction Pathways and Proposed Mechanisms

The dual reactivity of this compound allows for a variety of transformations, leading to the synthesis of diverse and complex molecular architectures. The following sections explore the mechanistic details of some of the key reaction pathways.

Cyclocondensation Mechanisms

Cyclocondensation reactions of this compound are primarily driven by the nucleophilicity of the amino group, which can react with various bifunctional electrophiles to form new heterocyclic rings.

A plausible cyclocondensation reaction involves the reaction of this compound with β-ketoesters. The proposed mechanism, analogous to the Knorr pyrrole synthesis, would begin with the formation of an enamine intermediate from the condensation of the amino group of this compound with the keto group of the β-ketoester. This is followed by an intramolecular cyclization, where the electron-rich pyrrole ring or the aniline ring attacks the ester carbonyl group. Subsequent dehydration would lead to the formation of a fused heterocyclic system. The regioselectivity of this cyclization would depend on the relative nucleophilicity of the pyrrole and aniline rings and the reaction conditions.

Another important class of cyclocondensation reactions involves the synthesis of benzodiazepine (B76468) derivatives. While specific examples starting from this compound are not extensively documented, the general mechanism involves the reaction of an o-phenylenediamine (B120857) derivative with a 1,3-dicarbonyl compound. By analogy, a derivative of this compound with an additional amino group ortho to the pyrrole-substituted nitrogen could undergo cyclocondensation with a β-diketone in the presence of an acid catalyst to form a pyrrolo-benzodiazepine structure. The reaction would proceed through the formation of a diamine and subsequent intramolecular cyclization and dehydration.

Reactant 1Reactant 2Product TypeKey Mechanistic Steps
This compoundβ-KetoesterFused Pyrrole DerivativeEnamine formation, Intramolecular cyclization, Dehydration
Ortho-amino-4-(1H-pyrrol-1-yl)anilineβ-DiketonePyrrolo-benzodiazepineImine formation, Intramolecular cyclization, Dehydration

Electrophilic Substitution Reactions

The presence of two activated aromatic rings in this compound makes electrophilic substitution a key reaction pathway. The regioselectivity of such reactions is determined by the directing effects of the amino group and the pyrrole ring.

The amino group is a strong ortho-, para-director, activating the positions ortho and para to it on the aniline ring. wikipedia.orglibretexts.orgaskfilo.com The pyrrole ring is also a highly activating group, directing electrophiles primarily to its C-2 and C-5 positions. In this compound, the para position of the aniline ring is occupied by the pyrrole substituent. Therefore, electrophilic attack on the aniline ring is expected to occur predominantly at the positions ortho to the amino group (C-2 and C-6 of the aniline ring).

Simultaneously, the pyrrole ring is also susceptible to electrophilic attack. The phenyl group attached to the pyrrole nitrogen is deactivating, but the pyrrole ring's inherent high reactivity ensures it can still undergo substitution. The expected positions for electrophilic attack on the pyrrole ring are the C-2 and C-5 positions.

The actual outcome of an electrophilic substitution reaction on this compound will be a delicate balance between the reactivity of the two rings and the nature of the electrophile and reaction conditions. For instance, in halogenation reactions, it is plausible that substitution could occur on either ring, or even on both, leading to a mixture of products. To achieve selectivity, protection of the more reactive amino group as an amide may be necessary to direct substitution to the pyrrole ring or to moderate the reactivity of the aniline ring. stackexchange.comyoutube.com

ReactionElectrophileExpected Major Product(s)Mechanistic Considerations
BrominationBr₂2-Bromo-4-(1H-pyrrol-1-yl)aniline and/or 4-(2-Bromo-1H-pyrrol-1-yl)anilineCompetition between the activated aniline and pyrrole rings. Possible polybromination.
NitrationHNO₃/H₂SO₄Complex mixture due to oxidation of the aniline and pyrrole rings.Strong acidic conditions can lead to polymerization of the pyrrole ring and oxidation of the amino group. Protection of the amino group is likely required.
Friedel-Crafts AcylationRCOCl/AlCl₃Likely to be unsuccessful.The amino group will form a complex with the Lewis acid catalyst, deactivating the entire molecule towards electrophilic substitution.

Metal-Catalyzed Transformation Mechanisms

The amino group and the C-H bonds of both aromatic rings in this compound provide handles for various metal-catalyzed transformations, particularly cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-C bond formation. nih.govresearchgate.netnih.govsioc-journal.cn this compound can participate in palladium-catalyzed amination reactions (Buchwald-Hartwig amination) with aryl halides. In this reaction, the amino group of this compound acts as the nucleophile. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl-4-(1H-pyrrol-1-yl)aniline and regenerates the Pd(0) catalyst.

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-N bond formation, often under milder conditions than palladium. organic-chemistry.orgorganic-chemistry.orgresearchgate.netrsc.org In a copper-catalyzed N-arylation (Ullmann condensation), this compound can react with an aryl halide in the presence of a copper catalyst and a base. The mechanism is thought to involve the coordination of the amine and the aryl halide to the copper center, followed by a reductive elimination-like step to form the C-N bond.

A particularly relevant transformation is the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline to form pyrrolo[1,2-a]quinoxalines. rsc.org Although this involves the 2-isomer, a similar mechanistic pathway can be envisioned for a derivative of the 4-isomer. This reaction likely proceeds through the coordination of the copper catalyst to the aniline nitrogen, followed by an intramolecular C-H activation of the pyrrole ring and subsequent C-N bond formation to construct the fused heterocyclic system.

Metal CatalystReaction TypeRole of this compoundPlausible Mechanistic Steps
PalladiumBuchwald-Hartwig AminationNucleophileOxidative addition, Amine coordination and deprotonation, Reductive elimination
CopperUllmann CondensationNucleophileCoordination to Cu, C-N bond formation
CopperOxidative Cyclization (by analogy)Substrate for C-H activationCoordination to aniline N, Intramolecular C-H activation of pyrrole, Reductive elimination

Oxidative Cyclization Reaction Mechanisms

The investigation into the oxidative cyclization of pyrrol-1-ylanilines has primarily centered on the reactivity of the ortho-isomer, 2-(1H-pyrrol-1-yl)aniline, due to its favorable geometry for intramolecular cyclization. These studies provide a foundational mechanistic framework that can be extrapolated to understand the potential transformations of the para-isomer, this compound. A prominent example is the copper-catalyzed domino reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides, which efficiently constructs the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. rsc.orgresearchgate.net This transformation is characterized by the formation of new carbon-carbon and carbon-nitrogen bonds in a one-pot synthesis. rsc.orgresearchgate.net

Alternative methods, such as direct electrochemical redox reactions, have also been developed to synthesize pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles. researchgate.net These reactions proceed under metal- and oxidant-free conditions, highlighting the intrinsic reactivity of the substrate under electrochemical stimulus. researchgate.net The mechanisms in these transformations are complex, often involving cascade or domino sequences initiated by an oxidative event.

A central feature of these oxidative cyclization mechanisms is the participation of radical species in a cascade sequence. In the copper-catalyzed reaction of 2-(1H-pyrrol-1-yl)aniline, mechanistic studies strongly suggest the involvement of alkyl radical intermediates. rsc.orgresearchgate.net These radicals are typically generated from the decomposition of peroxide reagents, facilitated by the copper catalyst. Once formed, the radical can engage in a series of rapid, sequential reactions that build the fused heterocyclic system.

Similarly, electrochemical approaches for the synthesis of pyrrolo[1,2-a]quinoxalines are understood to proceed via radical cross-coupling cyclization. researchgate.net Control experiments, including the use of radical scavengers, often lead to the suppression of product formation, providing compelling evidence for a radical-mediated pathway. The cascade is initiated by the oxidation of one of the reactants to form a radical cation or a neutral radical, which then propagates the reaction through a series of bond-forming events until the stable, aromatized product is achieved.

The construction of the pyrrolo[1,2-a]quinoxaline core from 2-(1H-pyrrol-1-yl)aniline is a sophisticated process involving the orchestrated formation of both C-C and C-N bonds. rsc.orgresearchgate.net In the copper-catalyzed domino reaction, the process includes not only bond formation but also a C-C bond cleavage step. rsc.orgresearchgate.net The general sequence involves the initial reaction of the aniline nitrogen, followed by an intramolecular cyclization that establishes the new heterocyclic ring.

In a typical proposed mechanism for the reaction between a 2-(1H-pyrrol-1-yl)aniline and a carbonyl compound, the process begins with the formation of an imine or enamine intermediate. This is followed by an intramolecular cyclization where a nucleophilic carbon from the pyrrole ring attacks an electrophilic center, or a radical-based coupling occurs. The final step is an oxidative aromatization to yield the stable tricyclic product. This dynamic interplay of bond formation underscores the efficiency of cascade reactions in rapidly building molecular complexity from relatively simple precursors.

Comparative Reactivity Studies of Isomeric Pyrrol-1-ylanilines

The reactivity of pyrrol-1-ylanilines in intramolecular oxidative cyclization reactions is critically dependent on the relative positions of the amino group and the pyrrole substituent on the aniline ring. The distinct structural arrangements of the ortho, meta, and para isomers lead to profoundly different chemical behaviors.

2-(1H-Pyrrol-1-yl)aniline (Ortho Isomer): This isomer is uniquely positioned for intramolecular cyclization. The proximity of the aniline's amino group (-NH2) at the 2-position and the C-2 position of the phenyl ring to the pyrrole ring facilitates the formation of a fused six-membered ring. Consequently, it serves as a versatile precursor for the synthesis of pyrrolo[1,2-a]quinoxalines through various catalytic methods, including those mediated by copper or electrochemical processes. rsc.orgresearchgate.netresearchgate.net

This compound (Para Isomer): In contrast, the para-substitution pattern in this compound makes the analogous intramolecular cyclization to form a small or common-sized fused ring system sterically impossible. The amino group and the pyrrole ring are positioned at opposite ends of the benzene ring, preventing direct intramolecular bond formation. Therefore, under oxidative conditions, this compound is expected to undergo intermolecular reactions, such as oxidative polymerization, forming polyaniline-like structures where the pyrrole moiety acts as a bulky substituent.

3-(1H-Pyrrol-1-yl)aniline (Meta Isomer): The meta isomer represents an intermediate case. While direct intramolecular cyclization to a stable, fused aromatic system is more challenging than for the ortho isomer, it is not entirely precluded, though it would likely lead to more strained or complex ring systems. Its reactivity profile is less studied, but it would be expected to be less prone to forming well-defined cyclic products compared to the ortho isomer and may also favor intermolecular coupling reactions.

Mechanistic Insights from Paal-Knorr and Related Cyclization Reactions

The Paal-Knorr synthesis is a fundamental reaction in heterocyclic chemistry for preparing substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in While this reaction is typically used to synthesize pyrrole rings, its mechanism offers valuable insights into the reactivity of the amine functionality present in molecules like this compound. The compound itself can be conceptualized as a product of a Paal-Knorr reaction between a 1,4-dicarbonyl and 1,4-phenylenediamine.

The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.org This is followed by a second intramolecular nucleophilic attack by the amine on the remaining carbonyl group, which is the rate-determining step. alfa-chemistry.com The resulting cyclic intermediate then undergoes successive dehydration steps to eliminate two molecules of water and form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

Several key mechanistic principles from this reaction are relevant to the transformations of this compound:

Nucleophilicity of the Amine: The reaction hinges on the nucleophilic character of the primary amine. In this compound, the aniline nitrogen acts as a nucleophile. Its reactivity is modulated by the electronic properties of the N-aryl substituent, which includes the pyrrole ring.

Role of Acid Catalysis: The Paal-Knorr reaction is often accelerated by weak acids, which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine. organic-chemistry.org Similar acid-catalyzed activation could be relevant in other transformations involving the amino group of this compound.

Cyclization and Dehydration: The core of the reaction is the cyclization to form a five-membered ring followed by aromatization via dehydration. This sequence of condensation, cyclization, and aromatization is a common paradigm in the synthesis of many heterocyclic systems.

Understanding these fundamental steps helps predict how the amino group of this compound might behave in the presence of dicarbonyls or other electrophilic partners, likely leading to the formation of new heterocyclic adducts or polymers via intermolecular reactions rather than intramolecular cyclization.

Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation of 4 1h Pyrrol 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in 4-(1H-Pyrrol-1-yl)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR spectroscopy of the isomeric compound 2-(1H-pyrrol-1-yl)aniline in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments within the molecule. rsc.org The aromatic protons of the aniline (B41778) ring typically appear as a multiplet in the range of δ 7.12-7.16 ppm. rsc.org The protons on the pyrrole (B145914) ring also produce characteristic signals: a triplet at approximately δ 6.82 ppm is assigned to the protons at the 3 and 4 positions, while another triplet at around δ 6.33 ppm corresponds to the protons at the 2 and 5 positions. rsc.org The amine (-NH₂) protons present a broad singlet at approximately δ 3.68 ppm. rsc.org For the related compound, 4-(1H-pyrrol-1-yl)phenol, the hydroxyl proton signal appears around δ 5.0 ppm. researchgate.net

¹H NMR Spectroscopic Data for 2-(1H-Pyrrol-1-yl)aniline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.12-7.16m-Aniline-H
6.82t2.1Pyrrole-H (3,4)
6.33t2.0Pyrrole-H (2,5)
3.68s--NH₂

In the ¹³C NMR spectrum of 2-(1H-pyrrol-1-yl)aniline, distinct peaks are observed for each unique carbon environment. rsc.org The carbon atoms of the pyrrole ring typically resonate at approximately δ 121.74 ppm and δ 109.42 ppm. rsc.org The carbons within the aniline ring show a series of signals at approximately δ 142.07, 128.59, 127.54, 118.43, and 116.13 ppm, reflecting their varied electronic environments. rsc.org The attachment of an electronegative atom like oxygen can shift the signal of the attached carbon to a higher chemical shift. libretexts.org

¹³C NMR Spectroscopic Data for 2-(1H-Pyrrol-1-yl)aniline

Chemical Shift (δ) ppmAssignment
142.07Aniline-C
128.59Aniline-C
127.54Aniline-C
121.74Pyrrole-C
118.43Aniline-C
116.13Aniline-C
109.42Pyrrole-C

While less common due to lower sensitivity, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen environments in this compound. huji.ac.il Nitrogen has two NMR active nuclei, ¹⁴N and ¹⁵N. ¹⁵N NMR yields sharp lines but is very insensitive, while ¹⁴N is a medium sensitivity nucleus but its signals are often broadened. huji.ac.il The chemical shifts in ¹⁵N NMR are sensitive to the electronic environment of the nitrogen atoms. For substituted anilines, empirical equations can be used to calculate the expected ¹⁵N NMR chemical shifts of the amino group based on substituent parameters. nih.gov Due to the low natural abundance and sensitivity of ¹⁵N, techniques like ¹H-¹⁵N heteronuclear correlation are often recommended as a more sensitive alternative. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. The spectrum of aniline, a related compound, shows characteristic C-H stretching vibrations for the aromatic ring between 3100-3000 cm⁻¹. libretexts.orgnist.gov The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3500-3300 cm⁻¹. Aromatic C-C stretching vibrations are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The C-H "out-of-plane" bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring, are found in the 900-675 cm⁻¹ region. libretexts.org For pyrrole itself, the N-H stretching vibration is observed around 3400 cm⁻¹. nist.gov The C-H stretching of the pyrrole ring is seen around 3100 cm⁻¹.

Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3500-3300N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic Ring
1600-1585C-C Stretch (in-ring)Aromatic Ring
1500-1400C-C Stretch (in-ring)Aromatic Ring
900-675C-H "oop"Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. wikipedia.org The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 158.20 g/mol . bldpharm.com Under electron ionization (EI), the molecule can fragment in predictable ways. youtube.com The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the ring. nih.gov Common fragmentation pathways involve the cleavage of bonds, leading to the formation of stable carbocations and neutral radicals. libretexts.org For N-arylpyrroles, fragmentation may involve the loss of the pyrrole ring or cleavage of the aniline moiety, providing valuable structural information.

Electrochemical Characterizations (e.g., Cyclic Voltammetry)

Electrochemical characterization, particularly through cyclic voltammetry (CV), is a powerful technique to investigate the redox behavior of this compound. The electrochemical properties of this molecule are influenced by the constituent aniline and pyrrole moieties. Aniline itself undergoes a complex electrochemical oxidation process. chemicalbook.com The nature of the electrode material and the composition of the supporting electrolyte significantly affect the voltammetric responses, including the peak potentials and current intensities. srce.hr

The cyclic voltammogram of this compound is expected to exhibit oxidation peaks corresponding to the aniline and pyrrole groups. The initial oxidation is likely associated with the aniline moiety, which is known to oxidize at a lower potential than pyrrole. This oxidation typically involves the formation of a radical cation. The pyrrole group can also undergo oxidation at higher potentials, leading to polymerization and the formation of a conductive polymer film on the electrode surface.

The electrochemical behavior is highly dependent on experimental conditions such as the solvent, the supporting electrolyte, and the scan rate. For instance, in an acidic aqueous medium, the aniline moiety would be protonated, which would shift its oxidation potential to more positive values. The choice of the supporting electrolyte can also influence the reversibility of the redox processes. researchgate.net

Below is an illustrative data table summarizing typical electrochemical parameters that could be expected for this compound based on studies of aniline and its derivatives. srce.hr

ParameterExpected Value/BehaviorInfluencing Factors
Anodic Peak Potential (Epa) One or more peaks, with the first oxidation likely corresponding to the aniline moiety.pH of the medium, scan rate, electrode material, and solvent.
Cathodic Peak Potential (Epc) Reversibility is dependent on the stability of the generated radical species.Scan rate and chemical follow-up reactions.
Peak Separation (ΔEp) A larger ΔEp would indicate a quasi-reversible or irreversible process.Electron transfer kinetics and follow-up reactions.
Peak Current (Ip) Proportional to the concentration of the analyte and the square root of the scan rate for diffusion-controlled processes.Concentration, scan rate, and electrode surface area.

Note: The exact values for this compound would need to be determined experimentally.

Spectroelectrochemical Characterizations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. For this compound, UV-Visible spectroelectrochemistry is particularly insightful.

During the electrochemical oxidation of this compound, changes in the UV-Vis absorption spectrum can be monitored in situ. The neutral molecule is expected to have characteristic absorption bands in the UV region. Upon oxidation, the formation of radical cations or other oxidized species would lead to the appearance of new absorption bands at longer wavelengths, often in the visible region. These new bands are indicative of the electronic transitions within the oxidized species.

For example, the electropolymerization of related monomers like aniline and pyrrole has been extensively studied using spectroelectrochemistry. biologic.net During the polymerization of aniline, distinct changes in the absorption spectra are observed, corresponding to the formation of different oxidation states of polyaniline (leucoemeraldine, emeraldine, and pernigraniline). sigmaaldrich.com Similarly, the oxidation of the pyrrole moiety in this compound and its subsequent polymerization would lead to characteristic spectral changes, indicating the formation of a polypyrrolic structure.

An illustrative table of expected spectroelectrochemical data for this compound is presented below, based on the behavior of aniline and pyrrole.

SpeciesApplied Potential (vs. reference)Expected λmax (nm)Color
Neutral Monomer0.0 V~280-320Colorless
Radical CationE > Epa1~400-500Yellow/Green
Dication / OligomersE > Epa2~500-700Blue/Violet
Polymer Film (doped)CyclingBroad absorption in Vis-NIRBlue/Black

Note: These are generalized expectations. Actual absorption maxima and colors will depend on the specific experimental conditions.

The analysis of the spectral changes as a function of the applied potential allows for the identification of intermediates and the elucidation of the reaction mechanism. For instance, the growth of absorption bands corresponding to oligomeric species can be tracked during the initial stages of electropolymerization.

In Situ Spectroscopic Monitoring for Reaction Progress

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. For reactions involving this compound, such as its polymerization or its participation in other chemical transformations, in situ monitoring provides crucial kinetic and mechanistic information.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. By using an attenuated total reflectance (ATR) setup, the vibrational spectra of the reactants, intermediates, and products can be recorded directly in the reaction mixture. For the polymerization of this compound, in situ FTIR can track the disappearance of monomer-specific vibrational bands and the appearance of new bands characteristic of the polymer. researchgate.net For example, changes in the C-N stretching vibrations and the aromatic C-H bending modes can signify the formation of new bonds during polymerization.

The following table summarizes key vibrational bands that could be monitored to follow the polymerization of this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Change During Polymerization
N-H (Aniline)Stretching~3300-3500Decrease in intensity
Aromatic C-HBending (out-of-plane)~700-900Shift and broadening
C-N (Aniline)Stretching~1250-1350Shift and intensity change
Pyrrole RingBreathing/Stretching~1400-1600Broadening and new bands appear
Quinoid Ring (in polymer)Stretching~1580-1620Appearance and growth

Note: The specific wavenumbers can vary depending on the molecular environment and experimental setup.

By monitoring the intensity of these bands over time, reaction rates can be determined. Furthermore, the appearance of bands corresponding to specific intermediates can provide evidence for a proposed reaction mechanism. In situ UV-Vis spectroscopy can also be employed to monitor the concentration of colored species, such as radical cations or charged polymer segments, throughout the reaction. researchgate.net This real-time data is essential for optimizing reaction conditions and understanding the fundamental processes governing the chemistry of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of 4 1h Pyrrol 1 Yl Aniline

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties. For 4-(1H-Pyrrol-1-yl)aniline, DFT is instrumental in understanding its geometry, vibrational modes, and spectroscopic characteristics. A popular functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Please note: The following table presents theoretical geometric parameters for the parent molecule, aniline (B41778), calculated at the B3LYP/6-311++G(d,p) level of theory, as a reference for the aniline moiety in this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-N1.401 Å
C-C (aromatic)1.391 - 1.398 Å
C-H (aromatic)1.083 - 1.086 Å
N-H1.011 Å
Bond AngleC-C-C (aromatic)119.3° - 120.5°
H-N-H111.0°
C-N-H113.8°

This table is interactive. You can sort and filter the data.

Once the molecular geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various modes of vibration, such as stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Theoretical vibrational analysis of aniline and its derivatives has shown that DFT calculations, particularly with the B3LYP functional, can accurately predict the fundamental vibrational modes. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional. mdpi.com

Please note: The following table presents selected calculated vibrational frequencies for aniline, which are relevant to the functional groups present in this compound. The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch-NH₂~3500
N-H Symmetric Stretch-NH₂~3400
C-H Aromatic StretchPhenyl Ring3050 - 3100
C=C Aromatic StretchPhenyl Ring1600 - 1620
N-H Scissoring-NH₂~1620
C-N StretchPhenyl-N~1280

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The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for confirming molecular structures and understanding the electronic environment of the nuclei. The accuracy of GIAO calculations is highly dependent on the level of theory and the basis set used. elsevierpure.com

For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons in both the pyrrole (B145914) and aniline rings. The chemical shifts are influenced by the electron density around each nucleus, with electron-donating groups causing upfield shifts (lower ppm) and electron-withdrawing groups causing downfield shifts (higher ppm).

Please note: The following table provides representative experimental ¹H and ¹³C NMR chemical shifts for the parent compounds, pyrrole and aniline, as a basis for estimating the expected shifts in this compound.

CompoundAtomExperimental Chemical Shift (ppm)
PyrroleHα (C2, C5)~6.7
Hβ (C3, C4)~6.1
Cα (C2, C5)~118
Cβ (C3, C4)~108
AnilineH-ortho~6.7
H-meta~7.1
H-para~6.6
C-ipso~146
C-ortho~115
C-meta~129
C-para~118

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Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding chemical reactivity and electronic properties. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals provide critical information about the molecule's ability to donate and accept electrons.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity, which is the energy released when an electron is added.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the HOMO is expected to be delocalized over the electron-rich pyrrole and aniline rings, while the LUMO would also be distributed across the π-system. The presence of the electron-donating amino group on the aniline ring would raise the energy of the HOMO, making the molecule a better electron donor.

Please note: The following table presents calculated HOMO, LUMO, and energy gap values for aniline and pyrrole as reference points, typically calculated using DFT at the B3LYP/6-311G(d,p) level.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.4-0.35.1
Pyrrole-5.90.86.7

This table is interactive. You can sort and filter the data.

The energies of the HOMO and LUMO are direct indicators of a molecule's electron-donating and accepting capabilities. A higher HOMO energy level suggests a greater ability to donate electrons, making the molecule a better nucleophile. Conversely, a lower LUMO energy level indicates a greater ability to accept electrons, making the molecule a better electrophile.

In this compound, the combination of the electron-rich pyrrole ring and the electron-donating amino group on the aniline ring results in a relatively high HOMO energy. This suggests that the molecule is a good electron donor and would readily react with electrophiles. The distribution of the HOMO would likely be concentrated on the pyrrole ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic system, indicating the regions where the molecule is most likely to accept electrons in a reaction with a nucleophile.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For aromatic amines like this compound, the MEP map typically reveals distinct regions of positive, negative, and neutral potential. tci-thaijo.orgthaiscience.info

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the nitrogen atom of the aniline's amino group (-NH2) and potentially on the pyrrole ring, due to the lone pair of electrons on the nitrogen atoms. These sites are the most likely to interact with protons or other electron-deficient species. thaiscience.info

Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the C-H bonds on the aromatic rings are typically characterized by positive electrostatic potential.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

Theoretical studies on similar aniline derivatives using Density Functional Theory (DFT) have shown that the negative potential sites are key indicators of reactivity. tci-thaijo.orgjmaterenvironsci.com The MEP map for this compound would therefore be instrumental in understanding its intermolecular interactions, such as hydrogen bonding, and in predicting its behavior in biological receptor sites.

Conformational Analysis and Energy Profiles

Conformational analysis of this compound involves studying the spatial arrangement of its atoms and the energy associated with different conformations. The key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the pyrrole ring.

While specific semi-empirical studies on the complete energy profile of this compound are not extensively documented in the cited literature, the principles can be inferred from its constituent parts. The bond connecting the two rings allows for rotation, leading to various conformers with different energy levels.

Planar vs. Non-planar Conformation: A fully planar conformation would maximize π-electron conjugation between the two rings, which is an energetically favorable state. However, steric hindrance between the hydrogen atoms on the adjacent rings can introduce a twist, leading to a non-planar, lower-energy conformation.

Energy Barriers: Computational methods like semi-empirical or DFT calculations can determine the energy barriers to rotation around the C-N bond linking the phenyl and pyrrole rings. This provides information on the molecule's flexibility and the relative populations of different conformers at a given temperature.

Understanding the preferred conformation is crucial as the three-dimensional shape of the molecule dictates how it fits into the active site of an enzyme or a receptor.

Solvent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) and the Onsager model are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant.

For this compound, changing the solvent polarity is expected to alter several properties:

Dipole Moment: Studies on the related compound 1-phenylpyrrole (B1663985) have shown that the dipole moment tends to increase with the increasing polarity of the solvent. researchgate.net This is due to the stabilization of the charge-separated resonance structures of the molecule by the polar solvent.

Electronic Spectra: The absorption maxima (λmax) in the UV-Visible spectrum can shift in response to solvent polarity (solvatochromism). Polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption energy. For instance, in related pyrene (B120774) derivatives, solvent choice was shown to influence HOMO-LUMO energy gaps. fudutsinma.edu.ng

Reactivity: By stabilizing charged intermediates or transition states, polar solvents can significantly affect the rates and pathways of chemical reactions involving this compound.

These computational models allow for the prediction of a molecule's behavior in various biological and chemical environments, from nonpolar lipid membranes to the polar aqueous environment of the cytoplasm.

Quantum Chemical Parameter Derivations for Reactivity Prediction

Quantum chemical calculations, particularly using DFT, provide a suite of parameters known as "reactivity descriptors" that help predict the chemical behavior of a molecule. rasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Represents the ability to donate an electron; higher energy indicates a better electron donor.
LUMO Energy (ELUMO)-Represents the ability to accept an electron; lower energy indicates a better electron acceptor.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.
Chemical Softness (S)1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.

Interactive Table: Key Quantum Chemical Reactivity Descriptors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

For derivatives of this compound, QSAR studies have been successfully applied. For example, a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides generated predictive models for their anticancer activity. nih.gov Such models are built by:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of known active compounds.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Orthogonal Projections to Latent Structure (OPLS), are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.

A 2D-QSAR analysis was also conducted on a series of N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against the enzyme protoporphyrinogen (B1215707) oxidase. imist.ma These studies highlight which molecular features are critical for activity, guiding the design of more potent analogs of this compound.

Molecular Docking Studies for Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in structure-based drug design to understand binding mechanisms and predict binding affinity.

Derivatives of this compound have been the subject of numerous docking studies to explore their potential as enzyme inhibitors, particularly in the context of antitubercular drug discovery. zenodo.orgnih.gov These studies have often targeted enzymes like enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR). mdpi.comresearchgate.net

Key findings from these studies include:

Binding Interactions: The models reveal specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the enzyme's active site. For instance, derivatives have shown hydrogen bonding with key residues like TYR158 and interactions with the NAD+ cofactor in the InhA active site. zenodo.org

Binding Affinity: Docking programs calculate a scoring function to estimate the binding energy (often in kcal/mol), which helps rank potential inhibitors. Total docking scores for various derivatives have been reported in ranges such as 4.44–6.73, indicating favorable binding. mdpi.comresearchgate.net

Mechanism of Action: By visualizing the binding mode, researchers can hypothesize how the compound inhibits the enzyme, providing a rationale for its biological activity.

Enzyme TargetInteracting Residues/CofactorsType of InteractionReference
Enoyl-ACP Reductase (InhA)TYR158, MET98, NAD+Hydrogen Bonding zenodo.orgmdpi.com
Dihydrofolate Reductase (DHFR)ARG60, ARG32, GLN28Hydrogen Bonding mdpi.com

Interactive Table: Examples of Enzyme Interactions for this compound Derivatives from Docking Studies.

Theoretical Studies on Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in telecommunications, optical computing, and photonics. Computational chemistry plays a key role in the design and prediction of NLO properties of new organic molecules.

The NLO response of a molecule is governed by its polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). frontiersin.org For a molecule to possess significant NLO properties, it often requires a large change in dipole moment upon excitation, which is typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound possesses such a "push-pull" architecture:

Donor: The amino (-NH2) group and the pyrrole ring are strong electron donors.

Acceptor: While the aniline ring itself is part of the conjugated system, modifications can introduce strong acceptor groups to enhance NLO properties.

π-Bridge: The phenyl ring acts as a π-conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule. nih.gov

Theoretical calculations using DFT can predict the values of β and γ. Studies on related aniline and pyrrole-containing systems have demonstrated that this class of compounds has potential as NLO materials. nih.govnih.gov These theoretical predictions help screen candidate molecules and understand the structure-property relationships that govern NLO activity, guiding the synthesis of novel materials with enhanced optical properties.

Applications and Advanced Research Trajectories of 4 1h Pyrrol 1 Yl Aniline Derivatives

Applications in Advanced Materials Science

The unique molecular architecture of 4-(1H-Pyrrol-1-yl)aniline, which combines an electron-rich pyrrole (B145914) ring with a versatile aniline (B41778) moiety, makes it a valuable building block in the field of advanced materials science. sigmaaldrich.comresearchgate.net This compound serves as a foundational monomer for synthesizing a range of functional organic materials. Its derivatives are particularly noted for their applications in conjugated polymers, organic electronics, chemical sensors, and as protective agents against corrosion. researchgate.netmdpi.comrsc.orgmdpi.com The ability to undergo polymerization and participate in various chemical modifications allows for the fine-tuning of its electronic and physical properties to suit specific technological needs. researchgate.netnih.gov

Development of Conjugated Polymers

Conjugated polymers derived from this compound and its analogues are a significant area of research. rsc.org These materials possess alternating single and double bonds along their backbone, which facilitates the delocalization of π-electrons, leading to unique electronic and optical properties. researchgate.net The incorporation of the this compound structure into a polymer chain can enhance properties such as charge transport, electrochemical stability, and light absorption/emission, making them suitable for various electronic applications. researchgate.netrsc.org

Electropolymerization is a primary method for synthesizing thin films of conductive polymers directly onto an electrode surface. mdpi.com This technique offers precise control over film thickness and morphology. mdpi.com For derivatives of this compound, cyclic voltammetry is a commonly employed electropolymerization technique. researchgate.net In this process, a monomer solution is subjected to a cycling potential, which initiates oxidative polymerization and results in the deposition of a polymer film on the working electrode. researchgate.net

A study on the polymer poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole), referred to as P(DTP-Ph-Pyr), demonstrated its successful synthesis via electrochemical polymerization. researchgate.net The resulting polymer film exhibits distinct electrochemical and optical properties. Spectroelectrochemical analysis revealed that the polymer has an optical band gap (Eg) of approximately 2.03 eV, which is a critical parameter for determining its potential use in electronic devices. researchgate.net The process of electropolymerization and the resulting properties are influenced by factors such as the solvent, electrolyte, and the specific chemical structure of the monomer. researchgate.net

PolymerMonomer PrecursorPolymerization TechniqueOptical Band Gap (Eg)Key Property
P(DTP-Ph-Pyr)4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrroleElectrochemical (Cyclic Voltammetry)2.03 eVElectrochromic behavior

The ability of conjugated polymers to change color in response to an electrical stimulus makes them ideal candidates for electrochromic devices (ECDs). scispace.com These devices are used in applications such as smart windows, displays, and rearview mirrors. mdpi.com Polymers derived from this compound exhibit significant electrochromic properties.

For instance, the P(DTP-Ph-Pyr) polymer film demonstrates a distinct color change upon electrochemical oxidation and reduction. researchgate.net In its neutral state, the polymer is orange, and upon oxidation, it transitions to blue. researchgate.net This reversible color switching is accompanied by changes in the material's absorption spectrum. researchgate.net The performance of an electrochromic polymer is often evaluated by its optical contrast (%ΔT), which measures the change in transmittance between its colored and bleached states, and its coloration efficiency (CE), which relates the change in optical density to the amount of injected charge. Research on various polydithienylpyrroles has shown high contrast and coloration efficiencies, highlighting the potential of this class of materials for high-performance ECDs. nih.gov

PolymerColor (Neutral State)Color (Oxidized State)Key Application
P(DTP-Ph-Pyr)OrangeBlueElectrochromic Devices (ECDs)
Poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS)GreenBrownHigh-contrast ECDs

Precursors for Organic Electronic Devices (e.g., OLEDs)

The structural features of this compound make it a promising precursor for materials used in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). researchgate.netmsstate.edu In OLEDs, organic materials are used as emissive layers, where the recombination of electrons and holes leads to the generation of light. tandfonline.com The efficiency and color of the emitted light are highly dependent on the molecular structure and electronic energy levels (HOMO/LUMO) of the materials used. tandfonline.com

Derivatives of this compound can be incorporated into conjugated polymers or small molecules designed for OLED applications. researchgate.net The pyrrole and aniline groups can act as electron-donating moieties, which can be combined with electron-accepting units to tune the emission color and improve charge carrier injection and transport properties. tandfonline.com The ability to synthesize these materials through methods like electropolymerization or solution processing makes them compatible with large-scale, cost-effective manufacturing techniques for flexible and printable electronics. nih.govmsstate.edu

Role in Sensor Development

Polymers and compounds derived from this compound have shown considerable potential in the development of chemical sensors. rsc.org The high surface area and tunable conductivity of polyaniline (PANI) and its derivatives make them highly sensitive to the presence of various chemical species. rsc.orgnih.gov

Research has demonstrated that thin films made from PANI derivatives can be used to detect moisture and ammonia (B1221849) with high sensitivity. rsc.org The sensing mechanism often involves a change in the polymer's electrical resistance upon exposure to the analyte. For example, a silver-doped poly(aniline-co-pyrrole)/titanium dioxide nanocomposite has been developed as a sensor for detecting ammonia, which is an indicator of meat spoilage. researchgate.net Furthermore, the pyrrole moiety itself has been shown to be effective in anion sensing; a related compound, 4-(pyrrol-1-yl)pyridine, acts as a sensor for nitrite (B80452) ions in aqueous solutions. mdpi.com This indicates the broad applicability of pyrrole-aniline structures in creating selective and sensitive chemical sensors.

Derivative/CompositeTarget AnalyteSensing PrincipleKey Finding
Polyaniline (PANI) derivativesMoisture, AmmoniaChange in electrical propertiesDemonstrated high sensitivity for use in chemical sensors. rsc.org
Ag-doped PANI-PPy/TiO2 nanocompositeAmmoniaNot specifiedEffective for detecting ammonia in spoiled meat. researchgate.net
4-(pyrrol-1-yl)pyridineNitrite ions (NO₂⁻)Changes in the supramolecular aggregate systemActs as a supramolecular chemodosimeter with naked-eye detection. mdpi.com

Corrosion Inhibition Studies

Derivatives of this compound have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netjournal.fi Corrosion is an electrochemical process that leads to the degradation of metals, and organic inhibitors work by adsorbing onto the metal surface to form a protective barrier. nih.gov

A study on 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO), a derivative of this compound, demonstrated its excellent performance in protecting mild steel from corrosion in a 1.0 M hydrochloric acid (HCl) solution. researchgate.netjournal.fi The effectiveness of the inhibitor is attributed to the presence of heteroatoms (nitrogen, sulfur) and the aromatic rings in its structure, which facilitate strong adsorption onto the steel surface. researchgate.net Weight loss measurements showed that the inhibition efficiency increases with the concentration of the inhibitor, reaching up to 95% at a concentration of 0.005 M. researchgate.net The adsorption of these molecules on the metal surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. journal.fi

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%IE)Concentration for Max. IE
5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)Mild Steel1.0 M HCl95%0.005 M

Contributions to Medicinal Chemistry and Biological Scaffolds

The unique structural features of this compound, which combine a pyrrole ring with an aniline moiety, make it an attractive pharmacophore for the design of new drugs. This scaffold provides a rigid framework that can be readily functionalized to interact with various biological targets, leading to the synthesis of compounds with diverse pharmacological profiles.

Design of Biologically Active Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with improved affinity, efficacy, and selectivity, or with a dual mode of action. The this compound scaffold has been successfully employed in the creation of such hybrid molecules.

For instance, researchers have synthesized hybrid compounds by incorporating the this compound moiety with other heterocyclic systems known for their biological activities. One study detailed the synthesis of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues, which were designed as mimics of the potent anticancer agents crolibulin (B1683790) and combretastatin (B1194345) A-4. nih.gov In this design, the 2-(1H-pyrrol-1-yl)pyridine ring serves as a linker to maintain the desired spatial orientation of the phenyl rings, a critical feature for their antiproliferative activity. nih.gov

Another approach has been to create hybrids of pyrrole with coumarin, ibuprofen, and isoniazid (B1672263) to explore their potential as antitubercular agents. mdpi.com This strategy leverages the known biological activities of each component to generate novel compounds with potentially enhanced efficacy against Mycobacterium tuberculosis. mdpi.com The versatility of the this compound core allows for its integration into a wide range of molecular architectures, leading to the discovery of new therapeutic leads.

Investigation of Anticancer Activities

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown considerable promise in this area. The pyrrole ring is a common feature in many anticancer drugs, and its incorporation into the aniline structure has led to the discovery of potent cytotoxic agents. researchgate.net

A series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized and evaluated for their antiproliferative activity against a panel of five human cancer cell lines. nih.gov Several of these compounds exhibited potent activity, with IC50 values in the nanomolar range. Notably, compound 6a demonstrated antitumor activity comparable to or even exceeding that of the established anticancer agents crolibulin and combretastatin A-4. nih.gov Further studies revealed that the mechanism of action of compound 6a involves the inhibition of microtubule assembly, a validated target in cancer chemotherapy. nih.gov

In another study, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, was investigated for its antineoplastic properties in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov This compound was found to significantly inhibit the replication of HNSCC cells while showing minimal cytotoxicity towards normal human dermal fibroblasts and keratinocytes. nih.gov The mechanism of action was determined to be the disruption of normal bipolar mitotic spindle development, leading to a cell cycle block in the G2/M phase and subsequent apoptosis. nih.gov

Below is a table summarizing the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
6a A549 (Lung)0.003
6a HT-29 (Colon)0.002
6a HCT-116 (Colon)0.001
6a MCF-7 (Breast)0.002
6a K562 (Leukemia)0.001
RDS 60 CAL 27 (HNSCC)~1.0
RDS 60 SCC-25 (HNSCC)~1.0

Studies on Antimicrobial and Antituberculosis Potentials

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrrole-containing compounds have a long history of use as antimicrobial agents, and derivatives of this compound have been explored for their potential in this therapeutic area. researchgate.net

In a notable study, a series of novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems were synthesized and evaluated for their in vitro antibacterial and antitubercular activities. Several of these compounds demonstrated very good activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis H37Rv.

Another research effort focused on the synthesis of hybrid molecules of pyrrole with coumarin, ibuprofen, and isoniazid. mdpi.com These compounds were specifically designed to target Mycobacterium tuberculosis. The evaluation of these hybrids against the H37Rv strain revealed that compounds 7e and 8e exhibited significant antitubercular activity, with MIC values of 3.7 and 5.10 µg/mL, respectively. mdpi.com Importantly, these compounds were also found to be active against single-drug-resistant bacterial strains and showed no cytotoxicity against a normal mammalian cell line. mdpi.com

The following table presents the in vitro antitubercular activity of selected this compound derivatives.

CompoundOrganismMIC (µg/mL)
7e Mycobacterium tuberculosis H37Rv3.7
8e Mycobacterium tuberculosis H37Rv5.10

Role as Enzyme Modulators and Inhibitors

Enzymes are critical regulators of numerous physiological processes, and their modulation by small molecules is a cornerstone of modern pharmacology. Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Currently, there is no publicly available scientific literature that specifically describes the activation of Sirtuin 6 (Sirt6) by this compound derivatives. Research into synthetic Sirt6 activators has identified compounds with a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold as being effective; however, this is a distinct chemical class from the this compound core structure.

Enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) are two well-validated targets in the development of antimicrobial agents, particularly for the treatment of tuberculosis. The simultaneous inhibition of both enzymes is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

A recent study reported the synthesis and evaluation of a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides as dual inhibitors of enoyl ACP reductase and DHFR. nih.gov The majority of the synthesized compounds demonstrated inhibitory activity against both enzymes. nih.gov This dual-targeting approach is significant as it may reduce the likelihood of the development of drug-resistant strains of Mycobacterium tuberculosis. The study provides a strong foundation for the development of new multi-targeting antitubercular agents based on the this compound scaffold. nih.gov

Development of Electrochemical Biosensors

Derivatives of this compound are being explored as foundational components in the fabrication of advanced electrochemical biosensors. These sensors leverage the unique electronic and structural properties of the pyrrole-aniline backbone to create sensitive and selective platforms for detecting biological molecules. A notable approach involves the synthesis of novel conducting polymers that can act as both an immobilization matrix for enzymes and an electron transfer mediator.

One such development is a ferrocene-functionalized derivative, specifically 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, which has been used to create an amperometric biosensor for glucose detection. nih.govmdpi.com In this design, the monomer is copolymerized to form a functional conducting polymer on an electrode surface. mdpi.com The amino groups present on the aniline part of the polymer are crucial for attaching enzymes, while the incorporated ferrocene (B1249389) units facilitate the electrochemical signaling process. nih.govmdpi.com This integrated system allows for the direct measurement of the enzymatic reaction, demonstrating the potential of this compound derivatives in creating sophisticated biosensing devices. mdpi.com

Enzyme Immobilization Strategies (e.g., Glucose Oxidase)

A critical aspect of biosensor design is the stable immobilization of the biological recognition element, such as an enzyme, onto the electrode surface without compromising its activity. nih.gov For derivatives of this compound that possess a free amino group, covalent attachment is a highly effective strategy.

In the development of a glucose biosensor, the enzyme glucose oxidase (GOx) has been successfully immobilized onto a copolymer matrix derived from a functionalized this compound. nih.govmdpi.com The amino groups (-NH2) on the polymer backbone serve as anchor points for covalently binding the enzyme. mdpi.com This is typically achieved using a cross-linking agent, such as glutaraldehyde, which forms a stable Schiff base linkage between the polymer's amine groups and the amine groups on the surface of the enzyme. mdpi.comnih.gov This method ensures a stable and durable immobilization of the enzyme onto the conducting polymer scaffold. mdpi.com The entrapment of enzymes within electropolymerized polypyrrole films is a well-established technique, where the polymer matrix physically encases the enzyme, providing a stable microenvironment for its catalytic function. nih.govnih.gov

Redox Mediator Functionality in Biosensors

In many amperometric biosensors, the direct electron transfer between the enzyme's active site and the electrode surface is inefficient. To overcome this, redox mediators are incorporated to shuttle electrons between the enzyme and the electrode. Derivatives of this compound can be functionalized to include these mediator moieties directly within the polymer structure.

For instance, a novel conducting polymer was synthesized by copolymerizing 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine with a ferrocenyldithiophosphonate-functionalized version of the same monomer. nih.govmdpi.com In this system, the ferrocene (Fc) groups integrated into the polymer backbone act as the redox mediator. mdpi.com During the enzymatic oxidation of glucose by GOx, the mediator (ferrocene) facilitates the transfer of electrons generated by the reaction to the electrode. This results in a measurable electrical current that is proportional to the glucose concentration. nih.govmdpi.com The changes in current signals at an applied potential of +0.45 V were found to be directly proportional to glucose concentrations in the range of 0.5 to 5.0 mM. nih.govmdpi.com

Parameter Value Reference
AnalyteGlucose nih.govmdpi.com
MediatorFerrocene nih.govmdpi.com
Operating Potential+0.45 V (vs. Ag/AgCl) nih.govmdpi.com
Linear Range0.5 - 5.0 mM nih.govmdpi.com
Conducting Polymer-Based Enzyme Scaffolding

The intrinsic conductivity of polymers derived from pyrrole and aniline makes them excellent materials for scaffolding in electrochemical biosensors. nih.gov Polypyrrole is particularly noted for its high conductivity under physiological conditions, biocompatibility, and the ease with which it can be synthesized and chemically modified. nih.gov When this compound or its derivatives are electropolymerized onto an electrode, they form a three-dimensional, porous, and conductive matrix.

This conducting polymer film serves multiple functions. Firstly, it provides a large surface area for high enzyme loading. Secondly, its porous structure allows for the free diffusion of the substrate (e.g., glucose) to the enzyme's active sites and the diffusion of products away. Thirdly, and most importantly, its inherent conductivity ensures efficient electrical communication between the redox mediator (or the enzyme itself) and the electrode surface. nih.gov In the biosensor based on the ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, the copolymer acts as a stable, conductive scaffold that hosts both the GOx enzyme and the ferrocene mediator, creating an integrated and efficient biosensing interface. mdpi.com

Neuroprotective Research via Pyrrole-Based Compounds

While specific neuroprotective studies on this compound are not extensively detailed in available research, the broader class of pyrrole-based compounds has emerged as a promising area in neuroprotective research. mdpi.combrieflands.com These compounds are investigated for their potential to combat neurodegenerative diseases, which often involve oxidative stress and enzyme dysregulation. mdpi.comnih.govresearchgate.net

Research has evaluated the antioxidant and neuroprotective potential of various pyrrole-containing compounds, such as pyrrole-based azomethines and pyrrole-2-carbaldehydes. mdpi.comnih.gov These studies utilize in vitro models, including human neuroblastoma SH-SY5Y cells and rat brain synaptosomes, to assess the compounds' ability to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). mdpi.combrieflands.com

Several pyrrole derivatives have demonstrated significant neuroprotective effects in these models. mdpi.combrieflands.com For example, certain pyrrole-based hydrazones showed strong protective effects against 6-OHDA-induced toxicity in rat brain synaptosomes, preserving cell viability and glutathione (B108866) (GSH) levels. mdpi.com Similarly, synthetic pyrrolic compounds were found to protect PC12 cells against 6-OHDA-induced neurotoxicity by suppressing the expression of COX-2, reducing prostaglandin (B15479496) E2 (PGE2) levels, and inhibiting the production of reactive oxygen species (ROS). brieflands.com In models of H₂O₂-induced oxidative stress, various pyrrole compounds exhibited significant neuroprotection at low micromolar concentrations. mdpi.com These findings underscore the potential of the pyrrole chemical scaffold, a core component of this compound, as a basis for developing novel neuroprotective agents. mdpi.combrieflands.com

Compound Class In Vitro Model Neurotoxic Agent Observed Protective Effect Reference
Pyrrole-based hydrazonesRat brain synaptosomes6-hydroxydopamine (6-OHDA)Preserved cell viability by 60-82% and GSH levels by 60-80% mdpi.com
Synthetic pyrrolic compounds (A, B, C)PC12 cells6-hydroxydopamine (6-OHDA)Reversed cell cytotoxicity; suppressed COX-2, PGE2, and ROS production brieflands.com
Pyrrole-containing azomethinesSH-SY5Y cellsHydrogen Peroxide (H₂O₂)Exhibited strong protective effects at concentrations as low as 1 µM mdpi.com
Pyrrolemorines A, E, and pyrrolemaruminePC12 cellsOxygen-glucose deprivation/reperfusionDisplayed neuroprotective activities through regulation of NF-κb and Nrf2 nih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemistry has become a central theme in modern organic synthesis. nih.gov For 4-(1H-Pyrrol-1-yl)aniline, future research will likely focus on the development of synthetic routes that maximize atom economy, minimize waste, and utilize environmentally benign reagents and solvents. nih.gov

Current synthetic strategies often involve multi-step processes that may generate significant waste. One documented pathway involves the reduction of 1-(4-nitrophenyl)-1H-pyrrole using hydrazine hydrate in the presence of a palladium catalyst. chemicalbook.com While effective, this method relies on a hydrazine derivative, which is a known hazardous substance.

Future explorations could investigate alternative, more sustainable approaches. These might include:

One-Pot Syntheses: Designing one-pot reactions where multiple transformations occur in a single reaction vessel, thereby reducing solvent usage and purification steps. researchgate.net

Use of Greener Solvents and Reagents: Investigating the use of water, supercritical fluids, or bio-based solvents as reaction media. Additionally, replacing hazardous reagents with safer alternatives is a key goal.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a critical metric in evaluating these new pathways. primescholars.com An ideal synthesis would incorporate the maximum number of atoms from the starting materials into the final product, generating minimal byproducts. primescholars.comorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic Approach Potential Advantages Key Research Challenges
Improved Catalytic Systems Higher yields, lower catalyst loading, recyclability. Catalyst deactivation, cost of noble metals.
One-Pot Reactions Reduced waste, time, and resource efficiency. researchgate.net Compatibility of reagents and reaction conditions.
Microwave-Assisted Synthesis Faster reaction times, improved yields. nih.gov Scalability of microwave reactors.

| Flow Chemistry | Enhanced safety, better process control, easier scale-up. | Initial setup costs, potential for clogging. |

Advanced Mechanistic Elucidation of Complex Transformations and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to probe the intricate details of these chemical transformations.

Key areas for mechanistic investigation include:

Identification of Reaction Intermediates: Utilizing spectroscopic techniques such as in-situ NMR and mass spectrometry to identify and characterize transient intermediates. This can provide valuable insights into the reaction pathway.

Computational Modeling: Employing quantum chemical calculations to model reaction pathways, transition states, and intermediate structures. mdpi.com This can help to rationalize experimental observations and predict the outcomes of new reactions.

Rational Design of Next-Generation Functional Derivatives with Tunable Properties for Specific Applications

The core structure of this compound serves as a versatile scaffold for the development of new functional materials and therapeutic agents. dntb.gov.ua The rational design of derivatives with tailored electronic, optical, and biological properties is a significant area for future research.

In materials science , derivatives of this compound can be explored for applications in:

Organic Electronics: The pyrrole (B145914) and aniline (B41778) moieties are both electroactive, making this compound a promising building block for conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics. rsc.org

Sensors: The nitrogen atoms in the pyrrole and aniline rings can act as binding sites for metal ions or other analytes, enabling the development of chemosensors. nih.gov

In medicinal chemistry , the pyrrole nucleus is a common feature in many biologically active compounds. iajpr.com Derivatives of this compound could be designed and synthesized to target a wide range of biological processes. Research in this area would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect of these modifications on biological activity. researchgate.net

Target-Based Drug Design: Using knowledge of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity.

Table 2: Potential Applications of Functionalized this compound Derivatives

Application Area Desired Properties Potential Functional Groups
Organic Electronics High charge carrier mobility, tunable bandgap. Electron-donating or -withdrawing groups on the phenyl ring.
Chemosensors High sensitivity and selectivity for specific analytes. nih.gov Ligating groups, fluorophores.

| Medicinal Chemistry | Specific binding to biological targets, favorable pharmacokinetic properties. nih.gov | Groups that enhance solubility, metabolic stability, and target interaction. |

Integration of In Silico Methods for Accelerated Discovery and Optimization in Materials and Medicinal Chemistry

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov The integration of in silico methods can significantly accelerate the discovery and optimization of new materials and drugs based on the this compound scaffold.

Key computational approaches include:

Virtual Screening: Using computer algorithms to screen large libraries of virtual compounds to identify those with the highest probability of having the desired properties.

Molecular Docking: Predicting the binding mode and affinity of a molecule to a biological target, which is crucial in drug design. nih.gov

Quantum Chemical Calculations: Predicting the electronic and optical properties of new materials before they are synthesized.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which helps to identify potential liabilities early in the drug discovery process. stmjournals.com

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time, resources, and reducing the need for extensive experimental screening. nih.gov

Addressing Scalability and Process Optimization for Industrial and Academic Synthesis

For this compound and its derivatives to find widespread use, it is essential to develop synthetic methods that are scalable and cost-effective. While laboratory-scale syntheses are valuable for initial studies, the transition to pilot-plant and industrial-scale production presents a unique set of challenges.

Future research in this area should focus on:

Process Optimization: Systematically varying reaction parameters such as temperature, pressure, concentration, and catalyst loading to identify the optimal conditions for large-scale synthesis.

Development of Continuous Flow Processes: Moving from traditional batch synthesis to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.

Purification Strategies: Developing efficient and scalable methods for the purification of the final product to meet the high purity requirements of many applications.

Collaboration between academic researchers and industrial chemists will be crucial for addressing these challenges and ensuring that promising new materials and drug candidates based on this compound can be produced in the quantities required for commercialization. The availability of this compound on a gram to kilogram scale suggests that efforts in this direction are already underway. biosynce.com

Q & A

Q. Basic

  • NMR : ¹H NMR in CDCl₃ shows aromatic protons at δ 6.8–7.2 ppm (aniline ring) and pyrrole protons at δ 6.2–6.5 ppm. The NH₂ group resonates as a broad singlet near δ 3.8 ppm .
  • X-ray Crystallography : Crystal packing analysis (e.g., CCDC-2100572) reveals planar geometry with dihedral angles <10° between the pyrrole and aniline rings, confirming conjugation .
  • FTIR : Stretching vibrations at 3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 730 cm⁻¹ (C-N pyrrole) validate functional groups .

What catalytic systems are effective in utilizing this compound for synthesizing heterocyclic compounds?

Advanced
Gold(I) or silver(I) catalysts enable annulation reactions with alkynylbenzaldehydes to form isoquinolino-fused pyrroloquinoxalines. For example, AuCl₃/AgOTf systems promote cyclization via intermediacy of 4-(2-ethynylphenyl)-4,5-dihydro-pyrrolo[1,2-a]quinoxaline, achieving >70% yield under mild conditions . Mechanism studies suggest ligand-to-metal charge transfer (LMCT) activates the alkyne for nucleophilic attack by the aniline NH₂ group. Alternative Pd/BINAP systems facilitate Suzuki couplings for aryl-functionalized derivatives .

How can one optimize the synthesis of this compound to improve yield and purity?

Q. Basic

  • Catalyst Screening : Replace CuI with Pd(OAc)₂ for higher functional group tolerance, reducing side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Column chromatography (n-pentane:EtOAc, 20:1) followed by HCl treatment removes unreacted starting materials and byproducts .
  • Scale-Up : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility at larger scales .

What role does this compound play in biosensor development, and how does functionalization enhance performance?

Advanced
Ferrocene-functionalized derivatives act as redox mediators in enzyme-based sensors. For example, glucose oxidase immobilized on these polymers shows a linear response range of 0.1–10 mM glucose, with a 95% retention of activity after 50 cycles . The pyrrole-aniline backbone provides a stable matrix for enzyme entrapment, while ferrocene lowers the electron transfer overpotential by ≈200 mV, improving sensitivity . Surface plasmon resonance (SPR) studies confirm that NH₂ groups facilitate covalent immobilization of biomolecules via EDC/NHS chemistry .

What are the common impurities encountered during synthesis, and how are they identified and removed?

Q. Basic

  • Byproducts : Unreacted 4-iodoaniline (identified via TLC, Rf = 0.5 in hexane:EtOAc) and dimerized pyrrole derivatives.
  • Removal : Silica gel chromatography (n-pentane:EtOAc gradient) effectively separates monomers from dimers. LC-MS with electrospray ionization (ESI+) detects [M+H]⁺ peaks at m/z 159.19 for the target compound and m/z 285 for dimeric impurities . Recrystallization from methanol increases purity to >97% .

How do structural modifications of this compound derivatives affect charge transport in electrochemical applications?

Advanced
Introducing electron-withdrawing groups (e.g., -SO₃H) lowers the HOMO level (-5.2 eV vs. -4.8 eV for unmodified derivatives), enhancing oxidative stability in batteries . Copolymerization with thiophene increases hole mobility (μh ≈ 0.12 cm² V⁻¹ s⁻¹) due to planar backbone conformation, as confirmed by DFT calculations . Substitution at the para position (e.g., methyl groups) reduces steric hindrance, improving crystallinity and ionic conductivity by 30% .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential amine vapors (TLV 2 ppm).
  • Storage : In amber vials under nitrogen at 4°C to prevent oxidation .
  • Spill Management : Neutralize with 10% acetic acid and absorb with vermiculite.

How does computational modeling (e.g., DFT) aid in understanding the electronic structure of this compound?

Advanced
DFT calculations (B3LYP/6-311G**) reveal a HOMO-LUMO gap of 3.8 eV, indicating semiconductor behavior . Hirshfeld surface analysis shows intermolecular N-H···π interactions (≈25% contribution to crystal packing), stabilizing the solid-state structure . MD simulations predict solubility parameters (δ ≈ 22 MPa¹/²) compatible with polar solvents like DMSO, guiding solvent selection for thin-film deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.